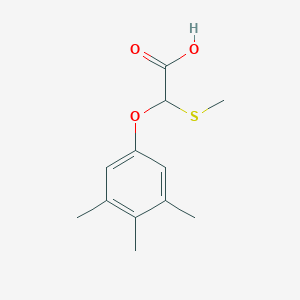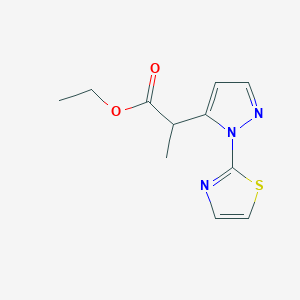
2-Amino-6-propylphenol
Vue d'ensemble
Description
2-Amino-6-propylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a substituted phenol, where the hydroxyl group is positioned at the 6th carbon of the benzene ring, and an amino group (-NH2) is attached to the 2nd carbon. The propyl group is attached to the 6th carbon, making it a unique structure among phenolic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-6-propylphenol can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a propylamine under basic conditions . Another method includes the reduction of a nitro-substituted phenol followed by alkylation with a propyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro-substituted phenols followed by alkylation. This process is typically carried out in the presence of metal catalysts such as palladium or platinum to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-propylphenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-6-propylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-6-propylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electron donation, making it a versatile compound in redox reactions . It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
6-Propylphenol: Lacks the amino group, which affects its ability to participate in hydrogen bonding and redox reactions.
4-Amino-2-propylphenol: The position of the amino group changes its reactivity and the types of reactions it undergoes.
Uniqueness
2-Amino-6-propylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of the amino and hydroxyl groups with the propyl substituent makes it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-amino-6-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4,10H2,1H3 |
Clé InChI |
ABKAJPLOOIISSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC=C1)N)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-1-naphthoic acid](/img/structure/B8428406.png)

![N-[2-(1-Piperidinyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B8428421.png)
![(1SR,5RS)-1-(5-Bromo-2-fluoro-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8428422.png)






![2-methyl-1-m-tolyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8428486.png)
![p-[2-(p-Tolyl)ethoxy]aniline](/img/structure/B8428495.png)

